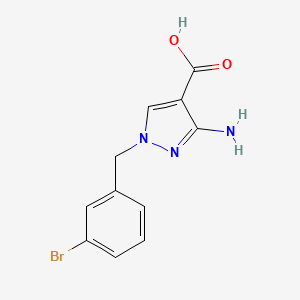

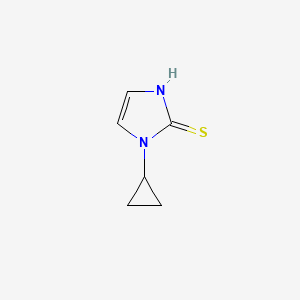

![molecular formula C11H20O2 B2896362 1-Oxaspiro[4.6]undecan-2-ylmethanol CAS No. 1852198-45-8](/img/structure/B2896362.png)

1-Oxaspiro[4.6]undecan-2-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

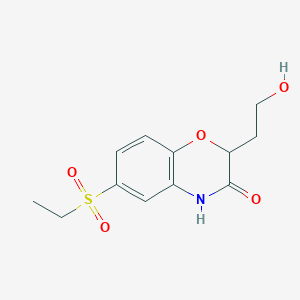

“1-Oxaspiro[4.6]undecan-2-ylmethanol” is a chemical compound with the molecular weight of 184.28 . It is available in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is (1-oxaspiro[4.6]undecan-2-yl)methanol . The InChI code for this compound is 1S/C11H20O2/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10,12H,1-9H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Synthetic Approaches to Spiroaminals

Spiroaminals, including 1-Oxaspiro[4.6]undecan-2-ylmethanol, have been identified as cores in natural and synthetic products with significant biological activities. Their unique skeletons make them challenging yet intriguing targets for chemical synthesis. Various strategies have been developed for synthesizing these compounds, highlighting their importance in chemical research for their potential applications in drug discovery and material science (Sinibaldi & Canet, 2008).

Biological Activities and Applications

1-Oxaspiro derivatives have been explored for their antihypertensive properties, with specific compounds showing potent activities in models of hypertension. These studies not only reveal their potential therapeutic applications but also contribute to understanding the mechanisms of action of spirocyclic compounds (Clark et al., 1983).

Chirality and Stereoselective Synthesis

The asymmetric synthesis of spirocyclic compounds, including 1-oxaspiro[4.6]-undecan derivatives, has been achieved through regio- and stereoselective tandem oxidative ring expansion-cyclization reactions. This highlights the significance of chirality in drug design and the development of stereoselective synthetic methods for creating spirocyclic frameworks (Takemoto et al., 1994).

Conformational Analysis

Conformational studies of spirocyclic compounds, such as 1-oxaspiro[5.5]undecanes, have provided insights into the endo and exo anomeric effects in acetals. These studies are crucial for understanding the physical and chemical properties of spirocyclic compounds, which can influence their biological activity and stability (Deslongchamps & Pothier, 1990).

Chronic Kidney Disease Treatment

Research has identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors with potential for treating chronic kidney diseases. These findings not only open new therapeutic avenues but also underscore the utility of spirocyclic compounds in addressing complex health conditions (Kato et al., 2014).

Propriétés

IUPAC Name |

1-oxaspiro[4.6]undecan-2-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10,12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGHTNYTOWASOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CCC(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxaspiro[4.6]undecan-2-ylmethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

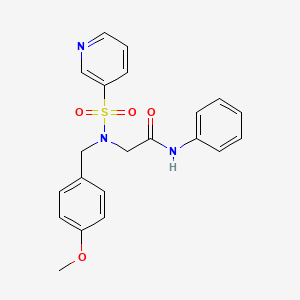

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2896279.png)

![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)

![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)